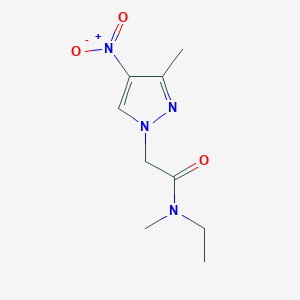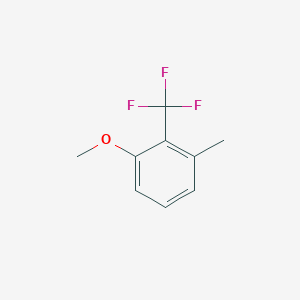
3-Methyl-2-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(trifluoromethyl)anisole is an organic compound with the molecular formula C9H9F3O. It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the 2-position and a methyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)anisole can be achieved through several methods. One common approach involves the reaction of 3-methylanisole with trifluoromethylating agents under specific conditions. For instance, the introduction of the trifluoromethyl group can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic ring.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can be used for halogenation reactions.
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Halogenation: 3-Methyl-2-(trifluoromethyl)-4-chloroanisole or 3-Methyl-2-(trifluoromethyl)-4-bromoanisole.
Nitration: 3-Methyl-2-(trifluoromethyl)-4-nitroanisole.
Sulfonation: 3-Methyl-2-(trifluoromethyl)-4-sulfonic acid anisole.
Applications De Recherche Scientifique
3-Methyl-2-(trifluoromethyl)anisole is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (Methoxybenzene): A simpler analog without the trifluoromethyl and methyl groups.
3-Methylanisole: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)anisole: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-2-(trifluoromethyl)anisole is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, enhancing its reactivity in electrophilic aromatic substitution reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C9H9F3O |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
1-methoxy-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-6-4-3-5-7(13-2)8(6)9(10,11)12/h3-5H,1-2H3 |
Clé InChI |
XTINOONQABFXRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



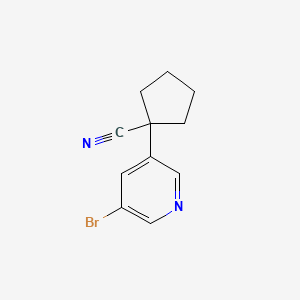
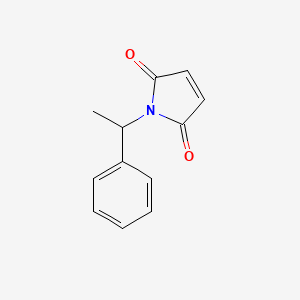
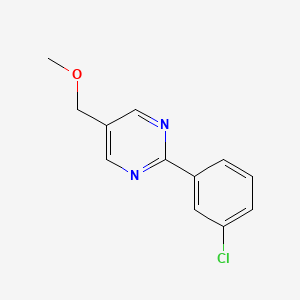
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
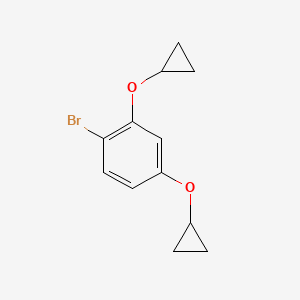
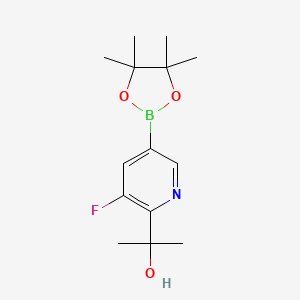
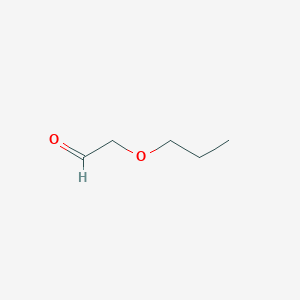

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
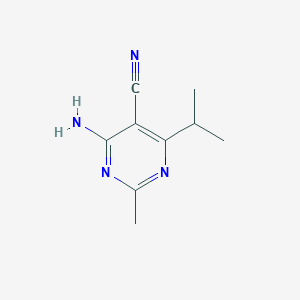
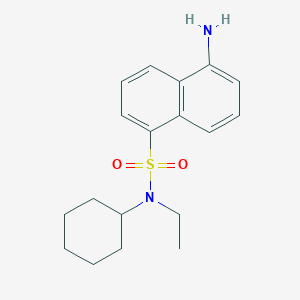
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
